2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl acetate
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Overview
Description
2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE is a complex organic compound with a unique structure that combines a methoxy group, a benzoquinoline moiety, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the benzoquinoline core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions, and the phenyl acetate group is attached through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Phenyl Acetates: Compounds with phenyl acetate groups but different core structures.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different core structures.
Uniqueness
2-METHOXY-4-{3-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-1-YL}PHENYL ACETATE is unique due to its combination of functional groups and the specific arrangement of these groups within its structure
Properties
Molecular Formula |
C22H19NO4 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C22H19NO4/c1-13(24)27-19-10-8-15(11-20(19)26-2)17-12-21(25)23-18-9-7-14-5-3-4-6-16(14)22(17)18/h3-11,17H,12H2,1-2H3,(H,23,25) |
InChI Key |
IKPIYDXVFGGMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
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